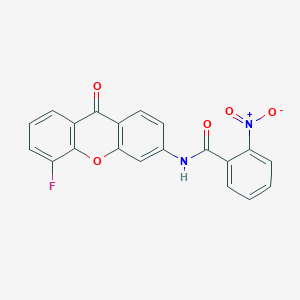

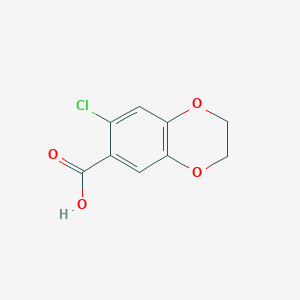

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

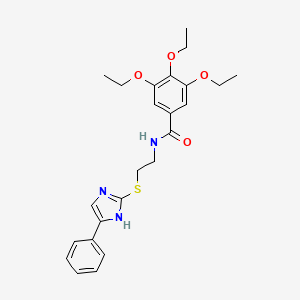

XN is a small molecule that belongs to the family of xanthene dyes. It has a unique chemical structure that allows it to emit bright and stable fluorescence upon excitation with light. XN has been used in various biological applications, including protein labeling, DNA sequencing, and cellular imaging.

Applications De Recherche Scientifique

Photoregulated Release of Caged Anticancer Drugs

Anticancer drugs, such as 5-fluorouracil, have been conjugated to the surface of gold nanoparticles through a photocleavable o-nitrobenzyl linkage. This innovative approach allows the anticancer drugs to be caged and carried by the nanoparticles, providing a nontoxic conjugate that can effectively release the therapeutic agent upon exposure to long-wavelength UV irradiation. Such a strategy showcases the potential of using light-controlled mechanisms to target and treat cancer cells with high precision (Agasti et al., 2009).

Imaging and Diagnostic Applications

Nitro- and fluorobenzamides have been synthesized and evaluated for their affinity to sigma receptors, with certain derivatives showing high selectivity and potential for positron emission tomography (PET) imaging of sigma receptors in humans. This research highlights the diagnostic applications of nitrobenzamide derivatives in identifying and monitoring neurological conditions and cancer (Shiue et al., 1997).

Biological Activities of Xanthone Derivatives

Xanthones, which share structural similarities with the xanthene moiety in N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide, are known for a wide array of biological and pharmacological effects. These effects are heavily influenced by the nature and position of substituents on the xanthone scaffold, leading to significant antitumor activities among other therapeutic potentials (Pinto et al., 2005).

Material Science Applications

The o-nitrobenzyl group, closely related to the nitrobenzamide structure, has been extensively utilized in polymer and materials science for developing photodegradable hydrogels and functionalization in block copolymers. This work underlines the versatility of nitrobenzyl derivatives in engineering materials that respond to light, paving the way for innovative material designs (Zhao et al., 2012).

Propriétés

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11FN2O5/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)28-19(14)15)22-20(25)12-4-1-2-7-16(12)23(26)27/h1-10H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRMUDFINHKQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Isoxazol-5-yl-2-thienyl)sulfonyl]azepane](/img/structure/B2688248.png)

![5-[1-(2-Chlorophenyl)sulfonylpyrrolidin-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2688251.png)

![N-(3-chlorophenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2688253.png)

![N-Methyl-2-[(2-methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2688261.png)

![4-{[(1-Methylazetidin-3-yl)methyl]amino}benzoic acid](/img/structure/B2688268.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688271.png)